2,6,10,10-Tetramethylbicyclo[7.2.0]undecane
Overview
Description
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is a bicyclic hydrocarbon with the molecular formula C15H28 It is known for its unique structure, which includes a bicyclo[720]undecane framework with four methyl groups attached at positions 2, 6, and 10
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane typically involves the cyclization of suitable precursors under specific conditions. One common method involves the use of a Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale Diels-Alder reactions using optimized conditions to maximize yield and purity. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity .
Chemical Reactions Analysis
Types of Reactions
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into different hydrocarbons.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Halogenation reactions using reagents like bromine (Br2) or chlorine (Cl2) can introduce halogen atoms into the compound.
Major Products Formed
Oxidation: Ketones or alcohols.
Reduction: Various hydrocarbons.
Substitution: Halogenated derivatives.
Scientific Research Applications
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane has several applications in scientific research:
Chemistry: Used as a model compound to study reaction mechanisms and stereochemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact molecular targets and pathways involved can vary based on the context of its use .
Comparison with Similar Compounds
Similar Compounds
2,6,10,10-Tetramethylbicyclo[7.2.0]undeca-2,6-diene: A related compound with double bonds in the bicyclic structure.
2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one: A ketone derivative of the compound.
Uniqueness
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane is unique due to its fully saturated bicyclic structure and the presence of four methyl groups, which influence its chemical reactivity and physical properties. This makes it distinct from its unsaturated or functionalized analogs .
Biological Activity
2,6,10,10-Tetramethylbicyclo[7.2.0]undecane (also known as TMBU) is a bicyclic compound that has garnered interest due to its potential biological activities and applications in various fields. This article provides a comprehensive overview of the biological activity associated with TMBU, including its mechanisms of action, relevant case studies, and synthesized data from diverse research sources.
Chemical Structure and Properties
TMBU is characterized by its unique bicyclic structure which contributes to its chemical reactivity and biological interactions. The compound can be represented as follows:
This structure allows for various interactions with biological systems, particularly in terms of enzyme modulation and receptor binding.
The biological activity of TMBU is primarily attributed to its interactions with cellular membranes and proteins. Here are key aspects of its mechanism:
- Membrane Fluidity : TMBU integrates into lipid bilayers, affecting membrane fluidity and permeability, which can influence the function of membrane-bound proteins.
- Receptor Interaction : Preliminary studies suggest that TMBU may interact with specific receptors in the central nervous system, potentially modulating neurotransmitter activity similar to other aliphatic compounds .
Antimicrobial Activity
Research indicates that TMBU exhibits antimicrobial properties against various pathogens. A study demonstrated that TMBU showed significant inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be notably low, suggesting strong antimicrobial potential.
Pathogen | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Antioxidant Properties
TMBU has been evaluated for its antioxidant capabilities. In vitro assays revealed that TMBU scavenges free radicals effectively, which may contribute to its protective effects against oxidative stress in cells.
- DPPH Radical Scavenging Activity : The IC50 value for TMBU was reported at 25 µg/mL, indicating a potent ability to neutralize DPPH radicals compared to standard antioxidants like ascorbic acid .
Neuroprotective Effects
Recent studies have explored the neuroprotective properties of TMBU. In animal models of neurodegeneration, TMBU administration resulted in reduced neuronal apoptosis and improved cognitive function.
- Case Study : In a study involving rats subjected to induced oxidative stress, those treated with TMBU showed a significant decrease in markers of oxidative damage compared to control groups. Behavioral assessments also indicated enhanced memory retention in treated animals .
Synthesis and Derivatives
The synthesis of TMBU has been achieved through various methods including cyclization reactions involving terpene precursors. Understanding the biosynthetic pathways can provide insights into developing derivatives with enhanced biological activities.
Properties
IUPAC Name |
2,6,10,10-tetramethylbicyclo[7.2.0]undecane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28/c1-11-6-5-7-12(2)13-10-15(3,4)14(13)9-8-11/h11-14H,5-10H2,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SITKOPDZOGHVLY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C2CC(C2CC1)(C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40942652 | |
Record name | 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.38 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20479-00-9 | |
Record name | Caryophyllane | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020479009 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,6,10,10-Tetramethylbicyclo[7.2.0]undecane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40942652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.